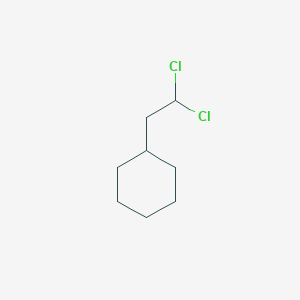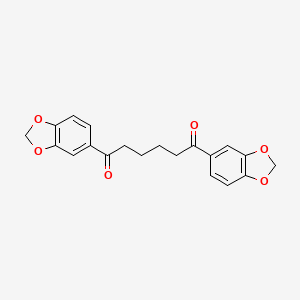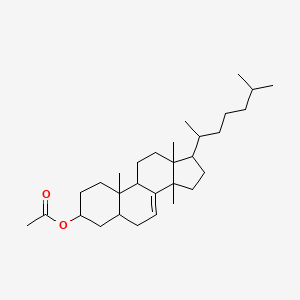
14-Methylcholest-7-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylcholest-7-en-3-yl acetate is a chemical compound belonging to the class of sterol esters It is characterized by the presence of a methyl group at the 14th position of the cholest-7-en-3-yl structure, with an acetate group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:
[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.
Reduction: Formation of 14-Methylcholestan-3-yl acetate.
Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.
Applications De Recherche Scientifique
14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emollient properties.
Mécanisme D'action
The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmast-7-en-3-yl acetate: Similar structure but with different side chains.
Cholest-5-en-3-yl acetate: Lacks the methyl group at the 14th position.
24-Methylcholest-5-en-3-yl acetate: Methyl group at the 24th position instead of the 14th.
Uniqueness
14-Methylcholest-7-en-3-yl acetate is unique due to the specific positioning of the methyl group at the 14th position, which can significantly influence its biological activity and interaction with cellular components. This structural uniqueness makes it a valuable compound for studying sterol function and metabolism .
Propriétés
Numéro CAS |
5259-20-1 |
|---|---|
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3 |
Clé InChI |
NSCDXTUACLUGIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


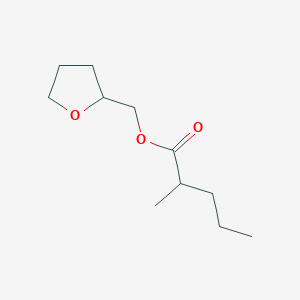

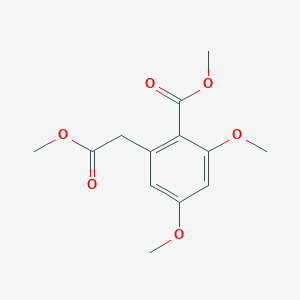
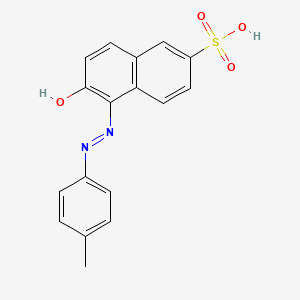
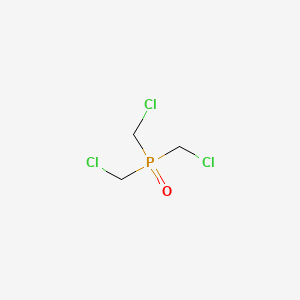

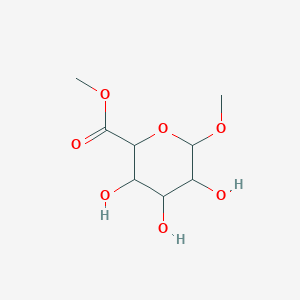
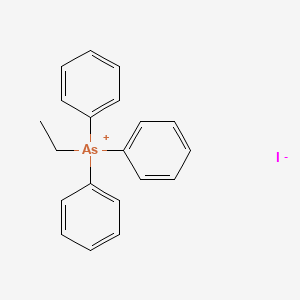
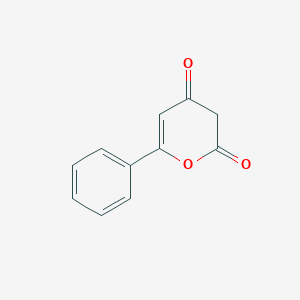

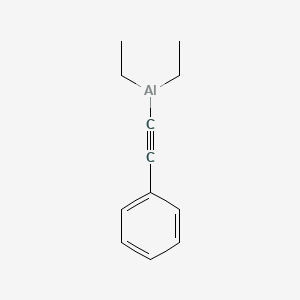
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
